

# Spectroscopic Profile of Angelic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Angelic acid*

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This technical guide provides an in-depth overview of the spectroscopic data for **Angelic acid** ((2Z)-2-methylbut-2-enoic acid), a monocarboxylic unsaturated organic acid found in various plants of the Apiaceae family.[1] The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

## Molecular Structure and Properties

**Angelic acid** is the cis isomer of 2-methyl-2-butenoic acid.[1] Its chemical formula is  $C_5H_8O_2$  with a molecular weight of 100.12 g/mol .[2][3]

## Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Angelic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR spectra of **Angelic acid** provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

Table 1:  $^1H$  NMR Spectroscopic Data for **Angelic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.8-2.0	Doublet of quartets	3H	CH <sub>3</sub> (attached to C2)
~6.0-6.2	Quartet	1H	CH (vinylic)
~1.9-2.1	Doublet	3H	CH <sub>3</sub> (attached to C3)
~12.0	Singlet (broad)	1H	COOH

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Angelic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~15.8	CH <sub>3</sub> (attached to C3)
~20.5	CH <sub>3</sub> (attached to C2)
~127.8	C2
~138.7	C3
~170.1	C1 (COOH)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Angelic acid** is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for **Angelic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid)[4]
~1690	Strong	C=O stretch (conjugated carboxylic acid)
~1640	Medium	C=C stretch
~1440	Medium	C-H bend (methyl)
~1300	Medium	C-O stretch[4]
~850	Medium	=C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of **Angelic acid** shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **Angelic Acid**

m/z	Relative Intensity (%)	Assignment
100	High	[M] <sup>+</sup> (Molecular ion)
85	High	[M - CH <sub>3</sub> ] <sup>+</sup>
55	High	[M - COOH] <sup>+</sup>
43	Medium	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

## NMR Spectroscopy

Sample Preparation: A solution of **Angelic acid** (5-10 mg) is prepared in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.

#### $^1\text{H}$ NMR Spectroscopy:

- The spectrometer is tuned and shimmed for the specific probe and solvent.
- A standard one-dimensional  $^1\text{H}$  NMR spectrum is acquired using a  $30^\circ$  or  $45^\circ$  pulse angle.
- The spectral width is set to encompass all expected proton resonances (e.g., 0-15 ppm).
- A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.
- The free induction decay (FID) is processed using an exponential multiplication with a line broadening of 0.3 Hz, followed by a Fourier transform.
- The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

#### $^{13}\text{C}$ NMR Spectroscopy:

- The spectrometer is tuned and shimmed for the  $^{13}\text{C}$  frequency.
- A standard one-dimensional  $^{13}\text{C}$  NMR spectrum is acquired with proton decoupling.
- The spectral width is set to cover the expected range for carbon resonances (e.g., 0-200 ppm).
- A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed.
- The spectrum is phased and baseline corrected, with chemical shifts referenced to the solvent peak.

## IR Spectroscopy

#### Sample Preparation:

- Solid Phase (KBr Pellet): A small amount of **Angelic acid** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Solution Phase: A dilute solution of **Angelic acid** is prepared in a suitable solvent (e.g., CCl<sub>4</sub>, CHCl<sub>3</sub>) that has minimal IR absorption in the regions of interest.

#### Data Acquisition:

- A background spectrum of the empty sample compartment (or the pure solvent) is recorded.
- The prepared sample is placed in the instrument's sample holder.
- The IR spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
- Multiple scans are averaged to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

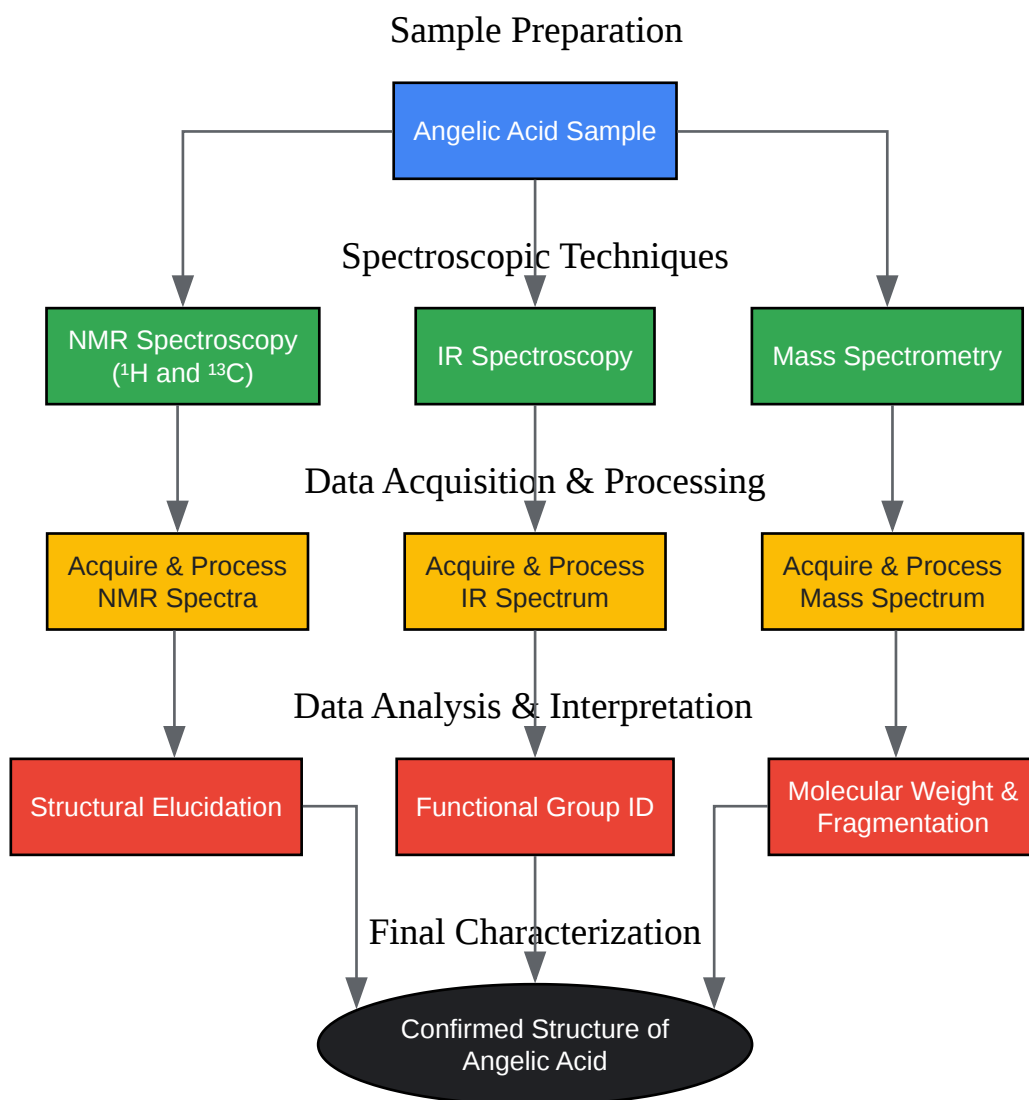
#### Electron Ionization (EI) Mass Spectrometry:

- A small amount of the sample is introduced into the ion source.
- The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Angelic acid**.



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Caption: Workflow for the spectroscopic characterization of **Angelic acid**.

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